molecular formula C15H13BrN2O2 B5672671 4-(acetylamino)-N-(2-bromophenyl)benzamide

4-(acetylamino)-N-(2-bromophenyl)benzamide

Cat. No. B5672671
M. Wt: 333.18 g/mol
InChI Key: OOHJDVRWHGKBNG-UHFFFAOYSA-N
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Description

4-(Acetylamino)-N-(2-bromophenyl)benzamide is a compound that has been studied in various contexts, including its role as an inhibitor and its potential in therapeutic applications. This compound belongs to a class of benzamides which are known for their significant biological activities.

Synthesis Analysis

The synthesis of similar benzamide derivatives involves complex processes that often require specific conditions and catalysts. For instance, Zhou et al. (2008) described the synthesis of a related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, emphasizing the importance of isotype-selective small molecule histone deacetylase (HDAC) inhibition (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray diffraction, as demonstrated by Saeed et al. (2010) in their study on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide (Saeed et al., 2010).

properties

IUPAC Name

4-acetamido-N-(2-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHJDVRWHGKBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(acetylamino)-N-(2-bromophenyl)benzamide

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